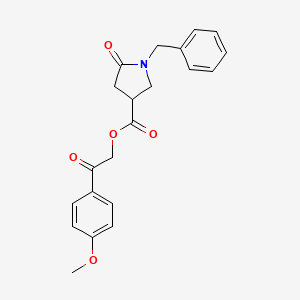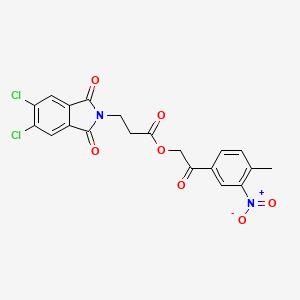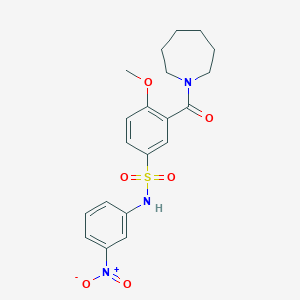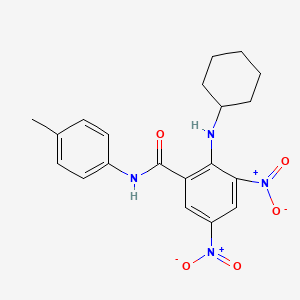![molecular formula C7H13N7O2S B15151495 2-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]propanedihydrazide](/img/structure/B15151495.png)
2-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]propanedihydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]propanedihydrazide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]propanedihydrazide typically involves multiple steps. One common method starts with the reaction of 2-chloroacetyl chloride with hydrazinecarbothioamide, followed by the addition of carbon disulfide. The resulting intermediate is then reacted with amines to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthetic routes optimized for large-scale production. These methods would focus on maximizing yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]propanedihydrazide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.
Applications De Recherche Scientifique
2-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]propanedihydrazide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has been studied for its potential antimicrobial and antifungal properties.
Mécanisme D'action
The mechanism of action of 2-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]propanedihydrazide involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide . This inhibition is achieved through the compound’s ability to bind to the active site of the enzyme, preventing it from interacting with its natural substrate.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-5-ethyl-1,3,4-thiadiazole: This compound has similar structural features but different functional groups, leading to different chemical properties and applications.
2-Amino-5-methyl-1,3,4-thiadiazole:
2-Amino-5-phenyl-1,3,4-thiadiazole: This compound has a phenyl group, which significantly alters its chemical behavior and applications.
Uniqueness
2-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]propanedihydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit urease and its potential as an anticancer agent make it particularly noteworthy in scientific research .
Propriétés
Formule moléculaire |
C7H13N7O2S |
|---|---|
Poids moléculaire |
259.29 g/mol |
Nom IUPAC |
2-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]propanedihydrazide |
InChI |
InChI=1S/C7H13N7O2S/c8-7-14-13-4(17-7)2-1-3(5(15)11-9)6(16)12-10/h3H,1-2,9-10H2,(H2,8,14)(H,11,15)(H,12,16) |
Clé InChI |
KSZVMAILZALIRJ-UHFFFAOYSA-N |
SMILES canonique |
C(CC(C(=O)NN)C(=O)NN)C1=NN=C(S1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({4-[(4-Fluorophenyl)sulfonyl]-2-(furan-2-yl)-1,3-oxazol-5-yl}sulfanyl)acetamide](/img/structure/B15151414.png)
![2,2'-[methanediylbis(benzene-4,1-diyliminomethanediyl)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B15151417.png)
![N-{[(2-fluorophenyl)carbamoyl]oxy}-2-methylpropanimidoyl chloride](/img/structure/B15151419.png)
![4-chlorophenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B15151426.png)
![1-{[(2,4-Dichlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B15151435.png)

![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2,5-dimethylphenyl)alaninamide](/img/structure/B15151449.png)
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2,5-dimethylphenyl)glycinamide](/img/structure/B15151457.png)


![N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(3-methylphenyl)furan-2-carboxamide](/img/structure/B15151494.png)


![N-[2-(methylsulfanyl)phenyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B15151512.png)
